2-Amino-3-ethylpentanoic acid

Beschreibung

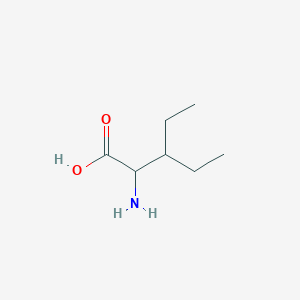

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333852 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-54-2 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-ethylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-amino-3-ethylpentanoic acid, a non-proteinogenic α-amino acid with significant potential in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various routes. The primary focus is on practical and efficient methods, with an emphasis on stereoselective synthesis to obtain enantiomerically pure forms of the target molecule.

Introduction: The Significance of this compound

This compound, also known as 3-ethyl-norvaline or β,β-diethylalanine, is a structurally unique, non-proteinogenic amino acid.[1][2][3] Its β-branched, sterically hindered side chain imparts distinct conformational constraints when incorporated into peptides, making it a valuable building block for the design of peptidomimetics with enhanced stability, potency, and receptor selectivity. The synthesis of such unnatural amino acids is a critical aspect of modern drug discovery, enabling the exploration of novel chemical space and the development of therapeutic peptides with improved pharmacological properties.[4]

This guide will delve into the primary synthetic pathways for this compound, with a focus on two robust and widely applicable methods:

-

Asymmetric Strecker Synthesis: A powerful method for the enantioselective synthesis of α-amino acids from aldehydes.

-

Alkylation of Glycine Schiff Bases: A versatile approach for the construction of α-amino acids through the alkylation of a glycine enolate equivalent.

The causality behind experimental choices, the importance of reaction conditions, and the underlying chemical principles will be discussed in detail for each methodology.

Synthetic Strategies and Mechanistic Overview

The synthesis of α-amino acids, particularly those with complex side chains like this compound, presents several challenges, including the control of stereochemistry at the α-carbon. The following sections will explore two key strategies that address these challenges.

Asymmetric Strecker Synthesis: A Stereoselective Approach

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from an aldehyde, ammonia, and a cyanide source.[5][6][7] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[8][9] To achieve enantioselectivity, a chiral auxiliary is often employed to direct the stereochemical outcome of the cyanide addition to the imine intermediate.

A practical and efficient asymmetric Strecker synthesis of 3-ethyl-L-norvaline has been developed, utilizing (S)-(-)-α-methylbenzylamine as a chiral auxiliary.[10][11][12][13] This method leverages a crystallization-induced asymmetric transformation to yield a nearly diastereomerically pure α-amino nitrile, which is then converted to the final product.

Diagram 1: Asymmetric Strecker Synthesis of this compound

Caption: Asymmetric Strecker synthesis workflow.

Alkylation of Glycine Schiff Bases: A Versatile Alternative

The alkylation of glycine enolate equivalents is another powerful strategy for the synthesis of α-amino acids.[14] A common approach involves the use of a benzophenone imine of a glycine alkyl ester as a stable and easily handleable glycine synthon.[15][16] This Schiff base can be deprotonated to form a nucleophilic enolate, which then reacts with an alkyl halide. For the synthesis of this compound, a sequential dialkylation with ethyl halides would be required.

The key advantages of this method include the commercial availability of the starting materials and the ability to perform the reaction under phase-transfer conditions, which simplifies the experimental setup.[17]

Diagram 2: Synthesis via Alkylation of Glycine Schiff Base

Caption: Sequential alkylation of a glycine Schiff base.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired stereochemistry, scalability, and availability of starting materials. The following table provides a comparative summary of the two primary methods discussed.

| Feature | Asymmetric Strecker Synthesis | Alkylation of Glycine Schiff Base |

| Precursors | 2-Ethylbutanal, (S)-(-)-α-methylbenzylamine, NaCN | Glycine ethyl ester, Benzophenone, Ethyl halide |

| Key Transformation | Diastereoselective addition of cyanide to a chiral imine | Sequential C-alkylation of a glycine enolate |

| Stereocontrol | High, achieved through a chiral auxiliary and crystallization-induced asymmetric transformation | Racemic product unless a chiral phase-transfer catalyst or chiral auxiliary is used |

| Advantages | - High enantioselectivity- Potentially high yielding due to asymmetric transformation | - Readily available starting materials- Milder reaction conditions (phase-transfer) |

| Challenges | - Use of toxic cyanide- Multi-step conversion of the aminonitrile intermediate | - Potential for over-alkylation or side reactions- Control of stereochemistry can be complex |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the asymmetric Strecker reaction.

Asymmetric Strecker Synthesis of 3-ethyl-L-norvaline

This protocol is based on the efficient process developed for the synthesis of 3-ethyl-(L)-norvaline, which employs a Strecker reaction with a chiral auxiliary.[10][11][12][13]

Step 1: Synthesis of N-((S)-1-Phenylethyl)-2-amino-3-ethylpentanenitrile

-

Reaction Setup: In a well-ventilated fume hood, to a solution of (S)-(-)-α-methylbenzylamine in a suitable solvent (e.g., methanol or ethanol) at room temperature, add 2-ethylbutanal.

-

Imine Formation: Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding chiral imine.

-

Cyanide Addition: Cool the reaction mixture in an ice bath and add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.

-

Crystallization-Induced Asymmetric Transformation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours). During this time, the desired diastereomer of the α-aminonitrile will selectively crystallize out of the solution.

-

Isolation: Collect the crystalline product by filtration, wash with cold solvent, and dry under vacuum to yield the diastereomerically pure N-((S)-1-phenylethyl)-2-amino-3-ethylpentanenitrile.

Step 2: Hydrolysis of the α-Aminonitrile

-

Reaction Setup: Suspend the α-aminonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and an organic co-solvent (e.g., dioxane).

-

Hydrolysis: Heat the mixture at reflux for several hours until the nitrile is completely hydrolyzed to the corresponding carboxylic acid.

-

Workup: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

Step 3: Hydrogenolysis of the Chiral Auxiliary

-

Reaction Setup: Dissolve the N-(1-phenylethyl)-2-amino-3-ethylpentanoic acid in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 10% Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield enantiomerically pure 3-ethyl-L-norvaline.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor for medicinal chemists and drug developers. This guide has provided an in-depth analysis of two primary synthetic strategies: the asymmetric Strecker synthesis and the alkylation of glycine Schiff bases. The asymmetric Strecker reaction, particularly with the use of a chiral auxiliary and a crystallization-induced asymmetric transformation, stands out as a highly efficient method for obtaining enantiomerically pure 3-ethyl-L-norvaline. The detailed experimental protocol provided for this method serves as a practical starting point for researchers in the field. The alternative route via glycine Schiff base alkylation offers a versatile, albeit potentially less stereoselective, approach. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired stereoisomer, scale of the synthesis, and available resources.

References

-

Resnick, L., & Galante, R. J. (2006). A practical synthesis of 3-ethyl-L-norvaline. Tetrahedron: Asymmetry, 17(5), 846-849.[10][11][12][13]

-

Pellissier, H. (2006). Asymmetric domino reactions. Part A: Reactions based on the use of chiral auxiliaries. Tetrahedron, 62(8), 1619-1665.[11]

-

Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Strecker Reactions Catalyzed by a Chiral Urea Derivative. Organic Letters, 4(18), 3111-3113.[11]

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine Catalyst. Organic Letters, 1(1), 157-160.[11]

-

Hunt, J. T. (1996). Non-proteinogenic amino acids in drug discovery. Annual reports in medicinal chemistry, 31, 289-298.[4]

-

O'Donnell, M. J. (2019). Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. Tetrahedron, 75(27), 3637-3701.[15][16]

-

O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.[14][17]

-

Transtutors. (2022, March 11). Amino acids: reaction of 2-amino-3-methylpentanenitrile with H3O +.[8]

-

Beilstein Journals. (2020, November 30). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives.[18]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.[14]

-

Strecker amino acid synthesis. Wikipedia.[5]

-

Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks.[15][16]

-

3-Pentanone. Wikipedia.[19]

-

National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[20]

-

Chemsrc. (2025, August 25). 2-AMINO-3-ETHYL-PENTANOIC ACID.[6]

-

ResearchGate. (2020, November 20). (PDF) Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives.[21]

-

Semantic Scholar. Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives.[22]

-

Chegg. (2017, July 12). reaction of 2-amino-3- methylpentanenitrile with H30+.[9]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.[7]

-

YouTube. (2021, July 27). Strecker Amino Acid Synthesis.[23]

-

PubChem. This compound.[1]

-

BLIT Chemical. 3-Pentanone CAS 96-22-0 (Diethyl Ketone) – Solvent For Coatings.[24]

-

PubChem. This compound.[2]

-

PubChem. (S)-2-Amino-3-ethylpentanoic acid.[3]

-

PubChem. (2R,3R)-2-amino-3-methylpentanal.[25]

Sources

- 1. DIETHYLKETONE (DEK) / 3-PENTANONE - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Ethylpentanenitrile | C7H13N | CID 12836140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pentanone:Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Solved) - Amino acids: reaction of 2-amino-3-methylpentanenitrile with H3O +... (1 Answer) | Transtutors [transtutors.com]

- 9. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 18. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]

- 19. 3-Pentanone - Wikipedia [en.wikipedia.org]

- 20. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives | Semantic Scholar [semanticscholar.org]

- 23. 3-Pentanone [webbook.nist.gov]

- 24. 3-Pentanone CAS 96-22-0 (Diethyl Ketone) – Solvent For Coatings [blitchem.com]

- 25. (2R,3R)-2-amino-3-methylpentanal | C6H13NO | CID 53915555 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-ethylpentanoic Acid and its Isomers: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-amino-3-ethylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis methodologies, analytical characterization, and its burgeoning role in peptide-based therapeutics. This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols and insights.

Introduction and Nomenclature: Defining this compound

This compound is a non-naturally occurring α-amino acid characterized by a β-branched side chain. This structural feature, specifically the presence of two ethyl groups at the beta-carbon, imparts unique conformational constraints and physicochemical properties that are increasingly exploited in medicinal chemistry.

Synonyms and Identifiers:

This compound is known by several names, which can sometimes lead to confusion in literature and databases. Understanding these synonyms is crucial for comprehensive information retrieval.

-

3-Ethylnorvaline : This is a common and intuitive trivial name, viewing the molecule as a derivative of norvaline (2-aminopentanoic acid) with an additional ethyl group at the 3-position.

-

β,β-Diethylalanine : This name highlights the substitution pattern on the alanine backbone.

-

(Pent-3-yl)glycine : This systematic name considers the amino acid as a glycine derivative with a pent-3-yl substituent.

Stereoisomerism and CAS Numbers:

Due to the presence of two chiral centers at the α and β carbons, this compound can exist as four possible stereoisomers. However, as the substituents on the β-carbon are identical (two ethyl groups), the β-carbon is not a stereocenter. Therefore, only two enantiomers exist. The specific stereochemistry is a critical determinant of its biological activity and its impact on peptide structure.

| Compound Name | CAS Number |

| This compound (racemate) | 14328-54-2[1] |

| (S)-2-Amino-3-ethylpentanoic acid (L-isomer) | 14328-49-5 |

| (R)-2-Amino-3-ethylpentanoic acid (D-isomer) | 14328-61-1 |

Physicochemical Properties

The unique branched structure of 3-Ethylnorvaline influences its physical and chemical properties, which in turn affect its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| XLogP3 | -1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 145.110278721 Da | [1] |

| Monoisotopic Mass | 145.110278721 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

These properties suggest that 3-Ethylnorvaline is a relatively small, polar molecule with the potential to engage in hydrogen bonding, a key feature for its interaction within peptide structures and with biological targets.

Synthesis of this compound

The synthesis of β-branched α-amino acids like 3-Ethylnorvaline presents a significant challenge due to the need to control stereochemistry at the α-carbon. Several synthetic strategies have been developed, ranging from classical methods to modern asymmetric techniques.

Strecker Synthesis

The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids.[2][3] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Caption: General workflow of the Strecker synthesis for this compound.

To achieve stereocontrol, a chiral auxiliary is often employed. A common approach is the use of a chiral amine, such as (S)-(-)-α-methylbenzylamine, in place of ammonia.[4] This leads to the formation of a diastereomeric mixture of α-aminonitriles, which can often be separated by crystallization. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis of L-3-Ethylnorvaline (Representative)

-

Imine Formation: To a solution of 3-pentanone (1.0 eq) in a suitable solvent (e.g., methanol), add (S)-(-)-α-methylbenzylamine (1.0 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.

-

Cyanide Addition: The reaction mixture is cooled to 0°C, and a solution of sodium cyanide (1.1 eq) in water is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Diastereomer Separation: The resulting α-aminonitrile diastereomers are isolated. Crystallization-induced asymmetric transformation can be employed to enhance the yield of the desired diastereomer.

-

Hydrolysis and Auxiliary Removal: The purified α-aminonitrile is hydrolyzed with a strong acid (e.g., 6M HCl) at reflux for 6-12 hours. This step also cleaves the chiral auxiliary.

-

Purification: The resulting amino acid is purified by ion-exchange chromatography or recrystallization to yield enantiomerically pure L-3-Ethylnorvaline.

Amination of α-Bromo Acids (via Hell-Volhard-Zelinsky Reaction)

Another classical approach involves the amination of an α-bromo carboxylic acid.[3] The requisite α-bromo acid is typically prepared from the corresponding carboxylic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6][7]

Caption: Synthesis of this compound via the Hell-Volhard-Zelinsky reaction and subsequent amination.

Experimental Protocol: Synthesis via HVZ and Amination (Representative)

-

Hell-Volhard-Zelinsky Reaction: A mixture of 3-ethylpentanoic acid (1.0 eq), a catalytic amount of red phosphorus, and bromine (1.1 eq) is heated at 80-100°C until the bromine color disappears. The reaction mixture is then cooled, and the crude α-bromoacyl bromide is carefully hydrolyzed with water to yield 2-bromo-3-ethylpentanoic acid.

-

Amination: The crude 2-bromo-3-ethylpentanoic acid is dissolved in concentrated aqueous ammonia and stirred at room temperature for 24-48 hours.

-

Purification: The excess ammonia is removed under reduced pressure, and the resulting racemic this compound is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Accurate structural elucidation and purity assessment are paramount for the use of 3-Ethylnorvaline in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The proton NMR spectrum of 3-Ethylnorvaline is expected to show characteristic signals for the α-proton, the β-proton, and the protons of the two ethyl groups. The α-proton will typically appear as a doublet, coupled to the β-proton. The β-proton will be a multiplet due to coupling with the α-proton and the methylene protons of the ethyl groups. The methylene protons of the ethyl groups will appear as quartets, coupled to the methyl protons, which will in turn be triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the ethyl groups. The chemical shift of the α-carbon is a key indicator of the amino acid structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Electron Ionization (EI-MS): In EI-MS, common fragmentation patterns for α-amino acids include the loss of the carboxyl group (M-45) and cleavage of the Cα-Cβ bond.

-

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique commonly used for polar molecules like amino acids. It typically shows the protonated molecular ion [M+H]⁺ as the base peak. Tandem mass spectrometry (MS/MS) of this ion can provide further structural information through collision-induced dissociation.[8][9]

Applications in Drug Development and Peptide Science

The incorporation of non-proteinogenic amino acids like 3-Ethylnorvaline into peptides is a powerful strategy to enhance their therapeutic properties.[10] The β-branched side chain of 3-Ethylnorvaline introduces significant steric hindrance, which can have profound effects on the peptide's conformation, stability, and biological activity.

Enhanced Proteolytic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The bulky side chain of 3-Ethylnorvaline can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in plasma.[11][12][13]

Conformational Constraint and Receptor Binding

The steric bulk of the 3-ethylpentyl side chain restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a specific secondary structure (e.g., a β-turn or helical conformation) that is optimal for binding to a biological target. By locking the peptide into its bioactive conformation, the binding affinity and selectivity can be significantly improved.

Modulation of Pharmacokinetic Properties

The introduction of non-natural amino acids can alter the overall physicochemical properties of a peptide, such as its solubility, lipophilicity, and hydrogen bonding capacity. These changes can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved pharmacokinetic properties.[14][15][16]

Conclusion

This compound, and its synonym 3-Ethylnorvaline, represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its unique β-branched structure offers a means to rationally design peptides with enhanced stability, improved receptor binding, and more favorable pharmacokinetic profiles. The synthetic methodologies, while challenging, are well-established, and the analytical techniques for its characterization are robust. As the demand for novel peptide-based therapeutics continues to grow, the strategic incorporation of non-proteinogenic amino acids like 3-Ethylnorvaline will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. (n.d.). Retrieved from [Link]

- Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. (2007). Bioorganic & Medicinal Chemistry Letters, 17(9), 2401-2403.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805.

-

Hell-Volhard-Zelinsky Reaction - NROChemistry. (n.d.). Retrieved from [Link]

- Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 124(48), 14544-14545.

-

Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

- Shapiro, G., Buechler, D., Marzi, M., Schmidt, K., & Gomez-Lor, B. (1998). A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. The Journal of Organic Chemistry, 63(22), 7576-7577.

- A practical synthesis of 3-ethyl-L-norvaline. (2006). Tetrahedron Letters, 47(34), 6039-6042.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). 13C{1H} NMR Data a. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Strecker Synthesis - Master Organic Chemistry. (2023). Retrieved from [Link]

-

Chemical Properties of l-Norvaline, N-ethoxycarbonyl-, ethyl ester - Cheméo. (n.d.). Retrieved from [Link]

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Amino Acid Synthesis and Protection Reactions - OrgoSolver. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of L-Norvaline - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmacokinetics of Therapeutic Peptides - Creative Bioarray. (n.d.). Retrieved from [Link]

-

The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2023). Retrieved from [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2016). Molecules, 21(11), 1485.

-

Pharmacokinetics of Protein and Peptide Conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

- Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 849-863.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Amino acid synthesis - Hell-Volhard-Zelinsky - Química Organica.org. (n.d.). Retrieved from [Link]

- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.

- Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed. (2019). Analytical Chemistry, 91(7), 4437-4444.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

- Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? - MDPI. (2021). Pharmaceutics, 13(10), 1641.

- Apostolopoulos, V., Bojarska, J., Chai, T.-T., El-Seedi, H., Grabowska, K., & Loi, C. (2021).

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (2023). Molecules, 28(5), 2097.

- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. (2000). Journal of Peptide Research, 55(2), 103-117.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.

- Santos, C. A. M., Stevani, C. V., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 871-897.

-

DL-valine | C5H11NO2 | CID 1182 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound | C7H15NO2 | CID 518928 - PubChem. (n.d.). Retrieved from [Link]

- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 334-348.

- Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. (2023). Scientific Reports, 13(1), 14838.

- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed. (2016).

- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

-

L-Valine | C5H11NO2 | CID 6287 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - NIH. (n.d.). Retrieved from [Link]

-

L-Alanine | C3H7NO2 | CID 5950 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Chemical Properties of DL-Norvaline (CAS 760-78-1) - Cheméo. (n.d.). Retrieved from [Link]

-

Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chiral Drugs: A twisted tale in pharmaceuticals - Chiralpedia. (2025). Retrieved from [Link]

-

Therapeutic peptides: current applications and future directions - OUCI. (n.d.). Retrieved from [Link]

-

Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Isoleucine Analogues

This guide provides a comprehensive technical overview of the biological activities of isoleucine analogues, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, therapeutic potential, and the experimental methodologies required to investigate these promising compounds.

Section 1: Introduction to Isoleucine and its Analogues

Isoleucine is an essential branched-chain amino acid (BCAA) critical for various physiological processes, including protein synthesis, muscle metabolism, and energy production.[1][2] Its unique branched structure allows it to participate in hydrophobic interactions that are crucial for protein folding and stability.[] Beyond its fundamental role as a building block of proteins, isoleucine and its synthetic analogues have garnered significant attention for their diverse biological activities and therapeutic potential.[]

Isoleucine analogues are molecules that structurally resemble isoleucine but possess modifications that can alter their biological properties.[] These modifications can range from simple substitutions to more complex structural changes, leading to compounds with enhanced stability, altered receptor binding affinities, or novel mechanisms of action.[][4] The synthesis of these analogues can be achieved through various chemical methods, often starting from precursors like 2-bromobutane and diethyl malonate.[][5]

Section 2: Diverse Biological Activities of Isoleucine Analogues

Isoleucine analogues have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of isoleucine analogues as anticancer agents.[4][6] For instance, isoleucine substituted with secondary sulfonamide groups has shown cytotoxic effects against breast, prostate, and lung cancer cell lines.[4][6] The proposed mechanism for some of these analogues involves the inhibition of the p53 tumor suppressor-DNA complex.[4]

Interestingly, high doses of isoleucine itself have been shown to suppress the proliferation of lung cancer by stabilizing the tumor suppressor protein PTEN in the nucleus.[6][7] This effect appears to be independent of the classical mTORC1 signaling pathway, a well-known amino acid sensor.[7] Another study demonstrated that isoleucine can prevent liver metastases of colon cancer through an antiangiogenic mechanism, specifically by inhibiting the production of vascular endothelial growth factor (VEGF).[8]

Antimicrobial and Antifungal Activity

Isoleucine analogues have also shown promise as antimicrobial and antifungal agents.[4] The antimicrobial activity of certain analogues is linked to their hydrophobicity and amphipathicity, which allows them to interact with and disrupt microbial membranes.[9] For example, analogues of the avian β-defensin-4, where arginine is substituted with isoleucine, have displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.[9]

Furthermore, the enzyme isoleucine 2-epimerase, which is crucial for the biosynthesis of branched-chain D-amino acids in some bacteria, has been identified as a potential target for the development of novel antimicrobial agents.[10] Substrate-product analogues have been designed as competitive inhibitors of this enzyme.[10]

Modulation of Metabolic Pathways

Isoleucine and its analogues play a significant role in regulating glucose metabolism.[11][12][13] Isoleucine has been shown to lower blood glucose levels by increasing glucose uptake in skeletal muscle.[14] This effect is mediated, in part, by the upregulation of glucose transporters like GLUT1 and GLUT4.[2][11]

One notable isoleucine analogue, 4-hydroxyisoleucine, extracted from fenugreek seeds, has demonstrated potent insulinotropic activity, meaning it can stimulate insulin secretion from pancreatic β-cells.[15] This makes it a compound of interest for the management of diabetes. The specific stereoisomer (2S,3R,4S) of 4-hydroxyisoleucine is primarily responsible for this activity.[15]

Conversely, elevated levels of isoleucine have been associated with insulin resistance, a hallmark of type 2 diabetes.[5][16] Dietary restriction of isoleucine has been shown to improve metabolic health in animal models of obesity and insulin resistance.[16][17]

Section 3: Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of isoleucine analogues, a combination of in vitro and in vivo assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of isoleucine analogues on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the isoleucine analogues in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each analogue.

Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of isoleucine analogues against bacterial strains.

Methodology:

-

Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton broth) overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a two-fold serial dilution of the isoleucine analogues in the broth in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Glucose Uptake Assay in Muscle Cells

This protocol describes a method to measure glucose uptake in a muscle cell line (e.g., C2C12 myotubes) in response to treatment with isoleucine analogues.

Methodology:

-

Cell Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium for 4-6 days.

-

Serum Starvation: Starve the differentiated myotubes in serum-free medium for 3-4 hours.

-

Compound Treatment: Treat the cells with the isoleucine analogues at various concentrations for a specified period (e.g., 30 minutes). Include a positive control (e.g., insulin).

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Add KRH buffer containing a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well.

-

Incubate for 10-20 minutes at 37°C.

-

Stop the uptake by washing the cells with ice-cold PBS.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

-

Data Analysis: Normalize the fluorescence readings to the protein content in each well and express the results as a fold change relative to the untreated control.

Section 4: Visualizing Mechanisms of Action

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in studying isoleucine analogues.

Caption: Signaling pathways modulated by isoleucine and its analogues.

Caption: General experimental workflow for assessing the biological activity of isoleucine analogues.

Section 5: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Isoleucine Analogues against Cancer Cell Lines

| Analogue | Cell Line | IC50 (µM) after 48h |

| Analogue A | MCF-7 | 15.2 ± 1.8 |

| Analogue A | PC-3 | 22.5 ± 2.1 |

| Analogue A | A549 | 18.9 ± 1.5 |

| Analogue B | MCF-7 | > 100 |

| Analogue B | PC-3 | > 100 |

| Analogue B | A549 | > 100 |

| Doxorubicin | MCF-7 | 0.8 ± 0.1 |

Table 2: Antimicrobial Activity of Isoleucine Analogues

| Analogue | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Analogue C | 8 | 16 |

| Analogue D | > 128 | > 128 |

| Ciprofloxacin | 0.5 | 0.015 |

Section 6: Conclusion and Future Directions

Isoleucine analogues represent a versatile class of compounds with significant therapeutic potential across various diseases, including cancer, infectious diseases, and metabolic disorders. Their ability to modulate key signaling pathways and enzymatic activities provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action through advanced molecular and cellular techniques. The development of more sophisticated in vivo models will also be crucial for translating the promising preclinical findings into clinical applications.

References

-

Singh, P., et al. (2017). Isoleucine with secondary sulfonamide functionality as anticancer, antibacterial and antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 839-848. [Link]

-

Mehta, D. V., et al. (2019). Substrate-product analogue inhibitors of isoleucine 2-epimerase from Lactobacillus buchneri by rational design. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]

-

Wang, Y., et al. (2012). The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4. Peptides, 35(2), 200-206. [Link]

-

Clinicaltrials.eu. Isoleucine – Application in Therapy and Current Clinical Research. [Link]

-

ResearchGate. The preliminary study on the underlying mechanism of isoleucine's... [Link]

-

Sendo, T., et al. (2007). Isoleucine, an Essential Amino Acid, Prevents Liver Metastases of Colon Cancer by Antiangiogenesis. Cancer Research, 67(7), 3263-3268. [Link]

-

Wikipedia. Isoleucine. [Link]

-

Ren, W., et al. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology, 8, 10. [Link]

-

Wang, Y., et al. (2023). High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 46. [Link]

-

Medical Dialogues. Isoleucine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). [Link]

-

Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6. [Link]

-

Cummings, N. E., et al. (2024). Dietary isoleucine content defines the metabolic and molecular response to a Western diet. bioRxiv. [Link]

-

TrialScreen. The Effects of Leucine and Isoleucine on Glucose Metabolism. (2017). [Link]

-

Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. [Link]

-

Doi, M., et al. (2005). Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein activity. The Journal of Nutrition, 135(9), 2103-2108. [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Isoleucine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate-product analogue inhibitors of isoleucine 2-epimerase from Lactobacillus buchneri by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoleucine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of 2-Amino-3-ethylpentanoic Acid in Modern Organic Synthesis: A Technical Guide

Abstract: The exploration of non-canonical amino acids (ncAAs) has opened new frontiers in peptide engineering and drug discovery. These unique building blocks offer the ability to introduce novel steric and electronic properties into peptide backbones, leading to enhanced stability, conformational control, and biological activity. This guide focuses on 2-Amino-3-ethylpentanoic acid, a sterically hindered ncAA, detailing its synthesis, strategic incorporation into peptide frameworks, and its impact on medicinal chemistry. We provide an in-depth analysis of the challenges posed by its β,β-diethyl substitution and present field-proven protocols to overcome these synthetic hurdles, thereby offering researchers a comprehensive resource for leveraging this powerful building block in their synthetic endeavors.

Introduction to Non-Canonical Amino Acids & the Significance of Steric Hindrance

Beyond the Proteogenic 20: The Expanding Role of ncAAs in Drug Discovery

For decades, the 20 proteinogenic amino acids were the primary components in the design of peptide-based therapeutics. However, the introduction of non-canonical amino acids (ncAAs) has revolutionized the field.[1] These novel building blocks allow for the precise modulation of a peptide's pharmacological profile. The incorporation of ncAAs can lead to increased resistance to enzymatic degradation, a common pitfall for peptide drugs.[2] Furthermore, the unique side chains of ncAAs can enforce specific secondary structures, such as β-turns or helices, which are crucial for receptor binding and biological activity. This has led to the development of more potent and selective therapeutic agents.[2][3] The use of amino acids as moieties in prodrug design has also been shown to improve bioavailability and target delivery.[4]

Introducing this compound: Structure and Physicochemical Properties

This compound, also known by synonyms such as β,β-Diethylalanine or 3-Ethylnorvaline, is a non-proteogenic α-amino acid.[5][6] Its structure is characterized by a chiral α-carbon and a quaternary β-carbon with two ethyl substituents. This β,β-diethyl substitution pattern imparts significant steric bulk, which is a key feature influencing its synthetic utility and the properties of the peptides it is incorporated into.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14328-54-2 (racemate)[6][7][8][9], 14328-61-1 (D-form)[5][10], 14328-49-5 (L-form)[11] | [6][7][8][9][10][11] |

| Molecular Formula | C7H15NO2 | [5][7][8] |

| Molecular Weight | 145.20 g/mol | [5][9][10][11] |

| Appearance | White solid | [5] |

| Melting Point | 155-157°C[5], 242-249°C[8] | [5][8] |

The Synthetic Challenge and Opportunity of β-Stereocenters

The presence of β-branched stereocenters in amino acids presents both a challenge and an opportunity in organic synthesis.[1] The steric hindrance around the α-carbon can make peptide bond formation difficult, requiring specialized coupling reagents and conditions. However, this same steric bulk is what makes these ncAAs valuable for creating peptides with unique conformational constraints and enhanced proteolytic stability. The controlled synthesis of β-branched amino acids with high diastereoselectivity and enantioselectivity is an active area of research, with biocatalytic methods showing significant promise.[1][12]

Synthesis of this compound

The stereoselective synthesis of β-branched amino acids like this compound is a non-trivial task. Several strategies have been developed to control the stereochemistry at the α and β carbons.

Overview of Synthetic Strategies

Common approaches to the synthesis of β-branched amino acids include:

-

Mannich-type Reactions: These reactions involve the coupling of an enolate with an imine and can be rendered asymmetric through the use of chiral catalysts or auxiliaries.[13]

-

Asymmetric Alkylation: Chiral enolates derived from glycine equivalents can be alkylated to introduce the desired side chain with high stereocontrol.

-

Biocatalytic Methods: Enzymes such as transaminases are increasingly being used for the stereoselective synthesis of β-branched amino acids, offering high selectivity and environmentally benign reaction conditions.[1]

Detailed Protocol: Asymmetric Synthesis via a Chiral Auxiliary

A common and reliable method for the asymmetric synthesis of β-branched amino acids involves the use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide. This protocol outlines a general approach.

Experimental Workflow:

Caption: Asymmetric synthesis workflow for this compound.

Methodology:

-

Enolate Formation: The chiral glycinamide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to form the chiral enolate.

-

Alkylation: 3-bromopentane is added to the enolate solution, and the reaction is allowed to warm to room temperature overnight. The reaction is then quenched with saturated aqueous ammonium chloride.

-

Hydrolysis: The crude product is subjected to acidic hydrolysis with 6N HCl under reflux to cleave the chiral auxiliary.

-

Purification: The resulting amino acid is purified by ion-exchange chromatography to yield the final product.

This compound as a Building Block in Peptide Synthesis

The incorporation of sterically hindered amino acids like this compound into a peptide chain requires careful consideration of protecting groups and coupling reagents.

Protecting Group Strategies

Standard protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the α-amino group during peptide synthesis.[14][15] The choice between Boc and Fmoc chemistry will depend on the overall synthetic strategy and the desired cleavage conditions.[15]

Logical Relationship of Protecting Groups:

Caption: Protecting group strategies for this compound.

Coupling Reactions: Overcoming Steric Hindrance

The steric bulk of this compound can significantly slow down the rate of peptide bond formation. Therefore, highly efficient coupling reagents are required.[16][17][18]

Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for coupling sterically hindered amino acids.[16][19] Reagents that form highly reactive acyl fluorides in situ have also proven effective.[20]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent Class | Examples | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Fast reaction rates, stable in solution[16] | Can cause guanidinylation of the N-terminus |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization[19] | Less stable in solution compared to uronium salts |

| Fluorinating Reagents | TFFH, BTFFH | Forms highly reactive acyl fluorides, good for electron-deficient amines[20] | Can be more expensive |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings.[19]

Experimental Workflow:

Caption: HATU-mediated coupling workflow on solid phase.

Methodology:

-

Pre-activation: The N-protected this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) are dissolved in DMF and allowed to pre-activate for 5-10 minutes.

-

Coupling: The activated solution is added to the N-deprotected peptide-resin, and the mixture is agitated for 2-4 hours.

-

Monitoring: The completion of the coupling is monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Solid-Phase vs. Solution-Phase Synthesis Considerations

While solid-phase peptide synthesis (SPPS) is generally preferred for its ease of purification, solution-phase synthesis can be advantageous for the synthesis of short, protected peptide fragments containing hindered residues. The choice of methodology will depend on the length of the target peptide and the scale of the synthesis.

Applications in Medicinal Chemistry and Materials Science

The unique structural properties of this compound make it a valuable building block in various applications.[5]

Case Study: Incorporation into a Bioactive Peptide

The incorporation of this compound into antimicrobial peptides (AMPs) has been shown to enhance their proteolytic stability.[2] The steric bulk of the β,β-diethyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

Impact on Peptide Conformation and Proteolytic Stability

The rigid Cβ-substituents of this compound can restrict the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Emerging Applications

Beyond peptide therapeutics, this compound and other β-branched amino acids are being explored as chiral building blocks in the synthesis of complex natural products and as components of novel biomaterials.[3]

Conclusion & Future Outlook

This compound is a powerful tool for the modern organic chemist and drug development professional. While its steric hindrance presents synthetic challenges, the protocols and strategies outlined in this guide provide a clear path to its successful incorporation into complex molecules. The resulting peptides and other compounds benefit from enhanced stability and conformational control, making this ncAA a key building block for the next generation of therapeutics and advanced materials. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and exploring its application in a wider range of molecular architectures.

References

-

LookChem. Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]

-

ResearchGate. Stereoselective Synthesis of β‐Branched Aromatic α‐Amino Acids by Biocatalytic Dynamic Kinetic Resolution | Request PDF. [Link]

-

ChemSrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. [Link]

-

PubChem. (R)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 15852244. [Link]

-

PubChem. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066. [Link]

-

PubChem. This compound | C7H15NO2 | CID 518928. [Link]

-

ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Watech. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

ACS Publications. A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. [Link]

-

PubChem. Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510. [Link]

-

Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

-

LookChem. D-2-Amino-3-ethylpentanoic acid - Chemical Technology Co.,LTD. [Link]

-

ResearchGate. (PDF) Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Royal Society of Chemistry. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

NIH National Library of Medicine. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]

- 6. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc [chemsrc.com]

- 7. 2-Amino-3-ethyl-pentanoic acid [allbiopharm.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. peptide.com [peptide.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bachem.com [bachem.com]

- 19. file.globalso.com [file.globalso.com]

- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

An In-Depth Technical Guide to the Stereoisomers of 2-Amino-3-ethylpentanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of 2-amino-3-ethylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Possessing two chiral centers, this molecule exists as a set of four distinct stereoisomers. This document delineates the structural nuances of these isomers, explores the critical importance of stereochemistry in drug development, and presents detailed, field-proven methodologies for their separation and characterization. The protocols described herein are designed to be self-validating, incorporating established analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes of their work with this and similar chiral molecules.

Introduction: The Significance of Chirality in this compound

This compound is an aliphatic amino acid characterized by the presence of two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This structural feature gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The specific spatial arrangement of the amino group and the ethyl group relative to the pentanoic acid backbone defines the absolute configuration of each isomer.

The importance of isolating and characterizing individual stereoisomers cannot be overstated, particularly in the context of drug development. The physiological and pharmacological effects of a chiral molecule are often dictated by its stereochemistry. One enantiomer may exhibit potent therapeutic activity, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, the ability to selectively synthesize, separate, and analyze the stereoisomers of this compound is a critical capability in modern medicinal chemistry.

This guide will provide a detailed exploration of the stereoisomers of this compound, followed by a practical examination of the analytical techniques required for their resolution and definitive structural elucidation.

Stereoisomers of this compound: A Structural Overview

The four stereoisomers of this compound arise from the two chiral centers at positions C2 and C3. These are designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The four isomers are:

-

(2S, 3S)-2-amino-3-ethylpentanoic acid

-

(2R, 3R)-2-amino-3-ethylpentanoic acid

-

(2S, 3R)-2-amino-3-ethylpentanoic acid

-

(2R, 3S)-2-amino-3-ethylpentanoic acid

The (2S, 3S) and (2R, 3R) isomers are enantiomers of each other, as are the (2S, 3R) and (2R, 3S) isomers. The relationship between any other pairing, for example (2S, 3S) and (2S, 3R), is diastereomeric. Diastereomers have different physical and chemical properties, which is a key principle exploited in their separation. This is analogous to the stereoisomers of isoleucine, which also has two chiral centers.[1][2][3][4][5][6]

Visualization of Stereoisomers

The spatial relationship between the four stereoisomers is crucial to understanding their distinct properties.

Caption: Relationships between the four stereoisomers of this compound.

Methodologies for Stereoisomer Separation and Analysis

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. The choice of method depends on the specific goals of the analysis, such as preparative separation for further use or analytical quantification of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers.[7][8][9][10][11] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the stereoisomers, leading to different retention times.

3.1.1. Experimental Protocol: Chiral HPLC Separation

Objective: To resolve the four stereoisomers of this compound.

Materials:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T, or a crown-ether based CSP like ChiroSil®).[7][10]

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water).

-

Volatile buffers (e.g., ammonium acetate, formic acid) for LC-MS compatibility.[11]

-

A racemic mixture of this compound.

Procedure:

-

Column Selection and Rationale: A macrocyclic glycopeptide-based CSP is often a good starting point for underivatized amino acids due to its multimodal separation capabilities, including ionic and polar interactions.[7][11] Crown-ether based CSPs are also highly effective for amino acid enantiomers.[10]

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic modifier (e.g., methanol or acetonitrile) and aqueous buffer. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL.[9]

-

Chromatographic Conditions (Initial Screening):

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Injection volume: 5-10 µL

-

Detection: UV at 210 nm or MS in positive ion mode.

-

-

Method Optimization:

-

Systematically vary the percentage of the organic modifier. Some CSPs exhibit a "U-shaped" retention profile, where retention decreases and then increases with increasing organic content.[7]

-

Adjust the pH of the mobile phase by altering the buffer concentration. This can significantly impact the ionization state of the amino acid and the CSP, thereby affecting selectivity.

-

Evaluate different organic modifiers (methanol vs. acetonitrile) as they can alter the chiral recognition mechanism.

-

-

Data Analysis: Identify the retention times for each of the four stereoisomers. The separation of diastereomers is typically more straightforward than enantiomers. The resolution of enantiomeric pairs confirms the effectiveness of the chiral stationary phase.

3.1.2. Indirect Chiral HPLC via Derivatization

An alternative approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers.[12] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Causality Behind Experimental Choice: This method is advantageous when a suitable chiral column is not available or when detection sensitivity needs to be enhanced by introducing a chromophore or fluorophore through the derivatizing agent.

Caption: Workflow for indirect chiral separation via derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. While NMR cannot distinguish between enantiomers directly, it can be used to differentiate diastereomers and to determine enantiomeric purity with the aid of chiral solvating or derivatizing agents.[13][14][15]

3.2.1. Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent

Objective: To determine the diastereomeric and enantiomeric purity of a this compound sample.

Materials:

-

NMR spectrometer (≥400 MHz).

-

High-purity NMR solvents (e.g., CDCl₃, D₂O).

-

Chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid).[14]

-

Sample of this compound.

Procedure:

-

Derivatization: React the amino group of this compound with the chiral derivatizing agent to form diastereomeric amides. Ensure the reaction goes to completion.

-

Sample Preparation: Dissolve the resulting diastereomeric mixture in an appropriate deuterated solvent.

-

NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

The different spatial environments of the protons in the diastereomers will result in distinct chemical shifts for corresponding signals.

-

Identify a well-resolved proton signal (e.g., the α-proton) for each diastereomer.

-

Integrate the signals corresponding to each diastereomer. The ratio of the integrals will provide the diastereomeric ratio of the original sample. If a single enantiomer of the derivatizing agent was used to react with a mixture of all four stereoisomers of the amino acid, the resulting four diastereomers can be quantified.

-

Trustworthiness of the Protocol: The accuracy of this method relies on the complete reaction of the amino acid with the derivatizing agent and the presence of well-resolved signals for each diastereomer in the NMR spectrum.

X-ray Crystallography

X-ray crystallography provides the unambiguous determination of the absolute stereochemistry of a molecule.[16] This technique requires the formation of a single, high-quality crystal.

3.3.1. Rationale and Application

For this compound, obtaining a crystal of a single stereoisomer and solving its structure would provide definitive proof of its absolute configuration. This is often done in the final stages of a synthesis or for the unequivocal characterization of a novel compound. Racemic crystallography, where both enantiomers co-crystallize, can also be a powerful technique.[17][18]

Data Presentation: Summary of Analytical Techniques

| Technique | Principle | Application | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase.[7][8][9][10][11] | Separation and quantification of all four stereoisomers. | High resolution, applicable to small sample sizes, can be preparative. | Requires specialized and often expensive chiral columns. |

| Indirect Chiral HPLC | Derivatization to form diastereomers, followed by separation on an achiral column.[12] | Separation and quantification of stereoisomers. | Uses standard HPLC columns, can enhance detection. | Requires an additional reaction step, potential for kinetic resolution. |

| NMR Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts, often after derivatization.[13][14][15] | Determination of diastereomeric and enantiomeric purity. | Provides detailed structural information. | Cannot directly distinguish enantiomers without a chiral auxiliary. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.[16] | Unambiguous determination of absolute stereochemistry. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |

Conclusion

The stereoisomers of this compound present a compelling case study in the importance of stereochemical analysis in the chemical and pharmaceutical sciences. A thorough understanding of the distinct properties of each isomer is paramount for the development of safe and effective therapeutic agents. The methodologies outlined in this guide, from the high-throughput capabilities of chiral HPLC to the definitive structural elucidation provided by X-ray crystallography, offer a robust toolkit for researchers in this field. The careful selection and application of these techniques, guided by the principles of scientific integrity and a deep understanding of the underlying chemical causality, are essential for advancing research and development involving complex chiral molecules.

References

- Sigma-Aldrich.

- Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.).

- (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.

- Chiral HPLC Separ

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).

- Sigma-Aldrich.

- BenchChem. Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)

- Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). PubMed.

- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage.

- Methods for producing diastereomers of isoleucine. (n.d.).

- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (2023). PubMed.

- Method for producing D-allo-isoleucine. (n.d.).

- Isoleucine. (n.d.). Wikipedia.

- Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods. (n.d.). PubMed.

- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolariz

- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).

- Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. (n.d.).

- X-ray crystallography. (n.d.). Wikipedia.

- Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. (n.d.). NIH.

- Chemical structures of the isomers of isoleucine (a) L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), (b) D-isoleucine ((2R,3R)

Sources

- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 2. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]

- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 5. Isoleucine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]